1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-2-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-methoxybenzene (o-anisole) as the starting material.
Ethynylation: The ethynyl group is introduced via an ethynylation reaction, which can be performed using reagents such as ethynylmagnesium bromide (HC≡CMgBr) or ethynyl lithium (HC≡CLi).
Purification: The final product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale distillation setups are often employed to ensure efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene group, leading to the formation of 1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical reagents.
Substitution: Reagents such as nitric acid (HNO3) or sulfuric acid (H2SO4) are used for electrophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Ethylene derivatives
Substitution: Nitrobenzene derivatives, sulfonic acid derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds with potential biological activity.
Medicine: The compound's derivatives are explored for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.
Comparison with Similar Compounds
1-Methoxy-4-(trifluoromethyl)benzene
2-Ethynyl-3-(trifluoromethyl)phenol
3-Methoxy-4-(trifluoromethyl)benzaldehyde
Uniqueness: 1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene stands out due to its unique combination of functional groups, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
1-ethynyl-2-methoxy-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMPBRUYMDCMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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